2-Bromo-1,4-di(pentan-3-yl)benzene
Description
2-Bromo-1,4-di(pentan-3-yl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the 2-position and two branched pentan-3-yl groups at the 1- and 4-positions. The pentan-3-yl substituents (C₅H₁₁) are tertiary alkyl chains, contributing significant steric bulk and lipophilicity to the molecule. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of complex architectures such as ligands for metal-organic frameworks (MOFs) or functionalized polymers. Its bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the alkyl groups enhance solubility in non-polar solvents .
Properties
CAS No. |
825644-13-1 |
|---|---|
Molecular Formula |
C16H25Br |
Molecular Weight |
297.27 g/mol |
IUPAC Name |
2-bromo-1,4-di(pentan-3-yl)benzene |
InChI |
InChI=1S/C16H25Br/c1-5-12(6-2)14-9-10-15(16(17)11-14)13(7-3)8-4/h9-13H,5-8H2,1-4H3 |
InChI Key |
MWZCFIZOSOESGP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=CC(=C(C=C1)C(CC)CC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,4-di(pentan-3-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,4-di(pentan-3-yl)benzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds via the formation of a bromonium ion intermediate, which then reacts with the benzene ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,4-di(pentan-3-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Major Products Formed
Substitution: Formation of 1,4-di(pentan-3-yl)benzene derivatives with different functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 1,4-di(pentan-3-yl)benzene.
Scientific Research Applications
2-Bromo-1,4-di(pentan-3-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1,4-di(pentan-3-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to various biological and chemical effects, depending on the specific target and reaction conditions .
Comparison with Similar Compounds
Key Compounds:
4-Bromo-1,2-diaminobenzene (CAS 1575-37-7) Substituents: Bromine at 4-position, amino (-NH₂) groups at 1- and 2-positions. Electronic Effects: Amino groups are strong electron donors via resonance, activating the benzene ring toward electrophilic substitution. Bromine, a weak electron-withdrawing group, directs further substitution meta to itself. Applications: Used in dye synthesis and coordination chemistry due to its chelating amino groups .
1-Bromo-2,4-dimethoxybenzene (CAS 17715-69-4)
- Substituents: Bromine at 1-position, methoxy (-OCH₃) groups at 2- and 4-positions.
- Electronic Effects: Methoxy groups donate electrons via resonance, increasing ring reactivity. Bromine directs substitution para or ortho.
- Physical Properties: Boiling point 123–124°C, density 1.495 g/mL .
1-Bromo-3,5-dimethoxybenzene (CAS 20469-65-2)
- Substituents: Bromine at 1-position, methoxy groups at 3- and 5-positions.
- Electronic Effects: Symmetric substitution creates a highly activated ring, favoring electrophilic reactions at the remaining positions.
1-Bromo-2-ethylbutane (CAS 3814-34-4)
This compound
- Substituent Effects :
- The pentan-3-yl groups are bulky, electron-donating via induction, creating steric hindrance that may slow reactions at the bromine site.
- Bromine at the 2-position directs further substitution to the 5-position (meta to Br).
- Physical Properties :
- Molecular weight ≈ 300.29 g/mol (calculated), higher than most analogs due to large alkyl groups.
- Predicted boiling point >200°C (estimated from alkyl chain contributions).
- Reactivity :
- Bromine is less reactive toward nucleophilic substitution compared to analogs with electron-withdrawing substituents (e.g., nitro groups).
Data Table: Comparative Properties
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